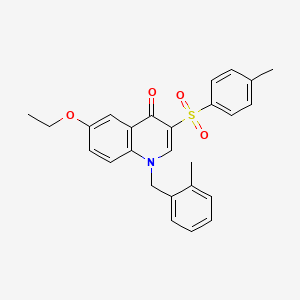![molecular formula C15H17FN2O4 B2816168 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide CAS No. 2201570-07-0](/img/structure/B2816168.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide, also known as FPA-124, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. FPA-124 is a synthetic compound that has been designed to target specific receptors in the brain, which are involved in the regulation of neuronal activity and synaptic plasticity.
Wirkmechanismus
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal activity. By binding to a specific site on the receptor, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. The drug has also been shown to have neuroprotective effects, reducing the toxicity of amyloid-beta peptides in Alzheimer's disease models. N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has several advantages for use in scientific research, including its high purity and potency, as well as its specificity for the mGluR5 receptor. However, the drug has limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide, including:
1. Further studies to determine the safety and efficacy of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide in humans.
2. Exploration of the potential therapeutic applications of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Investigation of the potential of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide as a cognitive enhancer in healthy individuals.
4. Development of more potent and selective allosteric modulators of the mGluR5 receptor.
5. Investigation of the potential of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide is a promising small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. The drug acts as a positive allosteric modulator of the mGluR5 receptor, leading to enhanced synaptic plasticity and improved cognitive function. Despite its potential advantages, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide involves a series of chemical reactions, starting with the condensation of 4-fluoro-3-nitroaniline with acryloyl chloride to form 4-fluoro-3-(prop-2-enoylamino)aniline. This intermediate is then coupled with 3-methoxyoxolane-3-carboxylic acid to produce the final product, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide. The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The drug has been shown to modulate the activity of specific receptors in the brain, which are involved in the regulation of synaptic plasticity and neuronal activity. N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide has also been studied for its potential to enhance cognitive function and memory consolidation.
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c1-3-13(19)18-12-8-10(4-5-11(12)16)17-14(20)15(21-2)6-7-22-9-15/h3-5,8H,1,6-7,9H2,2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBQAHBNAJUZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)

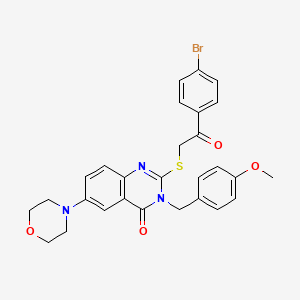
![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

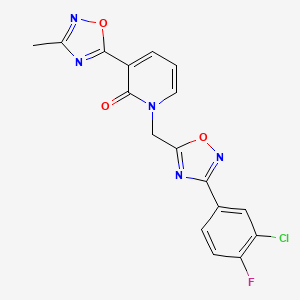
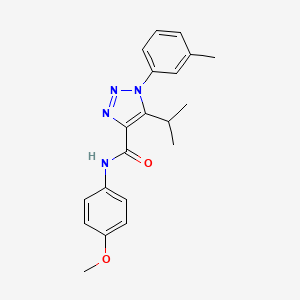
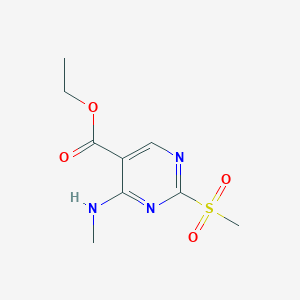
![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
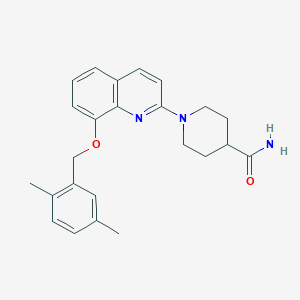
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione](/img/structure/B2816106.png)
